molecular formula C23H23N3O4S B11345618 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345618
M. Wt: 437.5 g/mol
InChI Key: POSHEPBTCURAQL-UHFFFAOYSA-N
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Description

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran, benzothiophene, and oxazole rings. A common approach is to start with the synthesis of the benzofuran ring through a free radical cyclization cascade . The benzothiophene ring can be constructed using proton quantum tunneling methods, which offer high yield and fewer side reactions . The final step involves the formation of the oxazole ring and the coupling of the three components under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the benzofuran, benzothiophene, or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[3-(METHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct ring systems, which may confer unique biological activities and properties not found in simpler compounds. This structural complexity allows for a wide range of potential interactions and applications in various fields.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-12-9-14-10-13(7-8-17(14)29-12)18-11-16(26-30-18)21(27)25-23-20(22(28)24-2)15-5-3-4-6-19(15)31-23/h7-8,10-12H,3-6,9H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

POSHEPBTCURAQL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC

Origin of Product

United States

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